molecular formula C6H13NO2 B596797 2-(Hydroxymethyl)homomorpholine CAS No. 1207254-23-6

2-(Hydroxymethyl)homomorpholine

Cat. No.: B596797
CAS No.: 1207254-23-6
M. Wt: 131.175
InChI Key: NOMOXHNWEMMVCR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)homomorpholine is a chemical compound with the molecular formula C8H11NO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its primary targets and their roles are yet to be elucidated.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of 2-(hydroxymethyl)homomorpholine is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)homomorpholine typically involves the reaction of oxazepane with formaldehyde under acidic or basic conditions. The reaction can be carried out in various solvents, including water, methanol, or ethanol, depending on the desired reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high purity and yield of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)homomorpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different substituted oxazepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various aldehydes, carboxylic acids, and substituted oxazepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Hydroxymethyl)homomorpholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (4-benzyl-1,4-oxazepan-2-yl)methanol: This compound has a similar structure but includes a benzyl group, which may alter its chemical and biological properties.

    (1,4-Oxazepan-6-yl)methanol: Another similar compound with a different substitution pattern on the oxazepane ring.

Uniqueness

2-(Hydroxymethyl)homomorpholine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its solubility in both water and organic solvents makes it versatile for various applications.

Properties

IUPAC Name

1,4-oxazepan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-6-4-7-2-1-3-9-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMOXHNWEMMVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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